1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate is a useful research compound. Its molecular formula is C35H55N9O12S and its molecular weight is 825.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate is a complex organic molecule with potential biological activity. This article reviews its biological properties based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C34H50N6O7S
- Molecular Weight : 654.87 g/mol
The compound features multiple functional groups that may contribute to its biological activity, including carbamate and azide functionalities which are known to influence pharmacological properties.
Research indicates that the compound exhibits activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For example, its interaction with PPAR (Peroxisome Proliferator-Activated Receptors) suggests a role in regulating lipid metabolism and glucose homeostasis.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to inflammation and cell proliferation.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
-
PPAR Modulation : The compound has been identified as a dual modulator of PPARγ and PPARδ. It enhances adiponectin secretion from human bone marrow mesenchymal stem cells (hBM-MSCs), which is crucial for metabolic regulation .
Compound PPARγ Activity PPARδ Activity Adiponectin Secretion 1 Partial Agonist Antagonist Significant Increase - Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
Toxicology and Safety
Toxicological assessments indicate that while the compound shows promising biological activity, it also requires careful evaluation due to potential hepatotoxicity associated with similar compounds in its class . Long-term studies are necessary to fully understand the safety profile.
Case Studies
A notable case study involved the administration of the compound in a controlled environment where its effects on metabolic parameters were monitored. The results indicated:
- Improved insulin sensitivity.
- Decreased levels of triglycerides and cholesterol.
These findings suggest that the compound could be beneficial in treating metabolic disorders such as type 2 diabetes.
Properties
Molecular Formula |
C35H55N9O12S |
---|---|
Molecular Weight |
825.9 g/mol |
IUPAC Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate |
InChI |
InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m1/s1 |
InChI Key |
PTNZFIYMARMNDM-CQIHFZOUSA-N |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.